Octahydroindolizine-8a-carboxylic acid
Overview
Description
Octahydroindolizine-8a-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2. It is characterized by a fused ring system consisting of a pyrrolidine and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-8a-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reduction of nitroalkenes followed by cyclization. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . This method can be adapted to synthesize octahydroindolizine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-8a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Octahydroindolizine-8a-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of octahydroindolizine-8a-carboxylic acid involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, indolizine derivatives have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Indolizine: A structurally related compound with a similar fused ring system.
Pyrrolizidine: Another related compound with a different ring fusion pattern.
Quinolizidine: A compound with a similar nitrogen-containing ring system.
Uniqueness
Octahydroindolizine-8a-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-4-1-2-6-10(9)7-3-5-9/h1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZPSBMQMOTJIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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